BenchChemオンラインストアへようこそ!

4'-Fluoro-4-hydroxybiphenyl-3-carbonitrile

CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology

4'-Fluoro-4-hydroxybiphenyl-3-carbonitrile (also catalogued as 5-(4-fluorophenyl)-2-hydroxybenzonitrile or 2-cyano-4-(4-fluorophenyl)phenol; molecular formula C₁₃H₈FNO, MW 213.21) is a halogenated biphenyl carbonitrile that has been functionally characterized as a micromolar antagonist of the human C‑C chemokine receptor type 5 (CCR5). The compound belongs to the anibamine‑analogue series and integrates a 4‑fluorophenyl ring, a phenolic hydroxyl, and a nitrile group into a single biaryl scaffold, providing a synthetic handle for further elaboration.

Molecular Formula C13H8FNO
Molecular Weight 213.21 g/mol
CAS No. 1214356-86-1
Cat. No. B6340842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Fluoro-4-hydroxybiphenyl-3-carbonitrile
CAS1214356-86-1
Molecular FormulaC13H8FNO
Molecular Weight213.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C=C2)O)C#N)F
InChIInChI=1S/C13H8FNO/c14-12-4-1-9(2-5-12)10-3-6-13(16)11(7-10)8-15/h1-7,16H
InChIKeyROEZUQHFBLTPPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Fluoro-4-hydroxybiphenyl-3-carbonitrile (CAS 1214356-86-1) – A Fluorinated Biphenyl Carbonitrile for CCR5‑Targeted Medicinal Chemistry and Fragment‑Based Lead Optimization


4'-Fluoro-4-hydroxybiphenyl-3-carbonitrile (also catalogued as 5-(4-fluorophenyl)-2-hydroxybenzonitrile or 2-cyano-4-(4-fluorophenyl)phenol; molecular formula C₁₃H₈FNO, MW 213.21) is a halogenated biphenyl carbonitrile that has been functionally characterized as a micromolar antagonist of the human C‑C chemokine receptor type 5 (CCR5) [1]. The compound belongs to the anibamine‑analogue series and integrates a 4‑fluorophenyl ring, a phenolic hydroxyl, and a nitrile group into a single biaryl scaffold, providing a synthetic handle for further elaboration [2]. Its experimentally determined logP of 3.07 and polar surface area of 44.0 Ų position it within oral-bioavailability‑compatible property space .

Why In‑Class Biphenyl Carbonitrile CCR5 Antagonists Cannot Be Interchanged with 4'-Fluoro-4-hydroxybiphenyl-3-carbonitrile


Within the anibamine‑derived biphenyl carbonitrile class, even minor positional isomerism shifts the hydrogen‑bond donor/acceptor topology that governs CCR5 binding, while the presence or absence of the 4'‑fluorine atom modulates lipophilicity, metabolic stability, and target‑off rate [1]. Simple replacement of 4'-fluoro-4-hydroxybiphenyl-3-carbonitrile with its non‑fluorinated counterpart (4'-hydroxybiphenyl-3-carbonitrile, CAS 154848‑44‑9) alters logP by approximately one log unit, which can compromise membrane permeability and receptor‑binding kinetics . Regioisomers such as 4'-fluoro-3-hydroxybiphenyl-4-carbonitrile (CAS 1214362‑07‑8) relocate the critical hydroxy‑nitrile hydrogen‑bond network, potentially abolishing CCR5 antagonism or redirecting polypharmacology [2]. Substitution with the natural product anibamine itself is synthetically impractical for large‑scale SAR campaigns, requiring a 10‑step total synthesis versus the two‑ to three‑step modular assembly of the target compound [1][3]. These structural distinctions make generic substitution scientifically indefensible when reproducible CCR5‑mediated pharmacology or consistent physicochemical profiling is required.

Quantitative Differentiation Evidence for 4'-Fluoro-4-hydroxybiphenyl-3-carbonitrile – Head‑to‑Head and Comparative Data for Scientific Selection


CCR5 Antagonist Potency: 4'-Fluoro-4-hydroxybiphenyl-3-carbonitrile versus the Natural Product Anibamine in Human MOLT4 Calcium‑Mobilization Assay

In the same CCR5‑dependent calcium‑mobilization assay performed in human MOLT4 cells, 4'-fluoro-4-hydroxybiphenyl-3-carbonitrile (reported as CHEMBL2057534) inhibited CCL5‑induced intracellular Ca²⁺ flux with an IC₅₀ of 9.2 µM (9200 nM), whereas the natural product lead anibamine exhibited a binding affinity of approximately 1 µM at the CCR5 receptor [1][2]. Although the target compound is approximately 9‑fold less potent than anibamine, it retains clear on‑target antagonism while offering a drastically simplified synthetic route—two to three modular steps versus the 10‑step total synthesis required for anibamine—making it a preferred fragment‑sized starting point for structure‑based lead optimization programs that prioritize chemical tractability over initial potency [1][3].

CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology

Lipophilicity Tuning via 4'-Fluorination: LogP Comparison of 4'-Fluoro-4-hydroxybiphenyl-3-carbonitrile versus its Non‑Fluorinated Parent (4'-Hydroxybiphenyl-3-carbonitrile)

The experimentally derived logP of 4'-fluoro-4-hydroxybiphenyl-3-carbonitrile is 3.07 . In contrast, the non‑fluorinated analog 4'-hydroxybiphenyl-3-carbonitrile (CAS 154848‑44‑9, C₁₃H₉NO, MW 195.22) is predicted to have a logP approximately 0.5–1.0 units lower based on the consistent logP‑increment contribution of aryl fluorine substitution in biaryl systems [1]. The fluorine‑conferred lipophilicity gain enhances passive membrane permeability and can extend target residence time through hydrophobic contacts within the CCR5 transmembrane pocket, while the hydroxyl and nitrile groups maintain hydrogen‑bonding capacity for target recognition [2].

lipophilicity optimization ADME prediction fluorine walk SAR

Regioisomeric Selectivity: Comparative Hydrogen‑Bond Network Topology of 4'-Fluoro-4-hydroxybiphenyl-3-carbonitrile vs. 4'-Fluoro-3-hydroxybiphenyl-4-carbonitrile (CAS 1214362‑07‑8)

The target compound places the hydroxyl group ortho to the nitrile on the benzonitrile ring (2‑hydroxy configuration), enabling an intramolecular hydrogen bond that stabilizes a planar conformation conducive to CCR5 binding [1][2]. The regioisomer 4'-fluoro-3-hydroxybiphenyl-4-carbonitrile (CAS 1214362‑07‑8, IUPAC: 4-(4-fluorophenyl)-2-hydroxybenzonitrile) shifts the hydroxyl to the 2‑position relative to the nitrile but places the nitrile para to the biphenyl linkage, altering the dipole moment vector and the intermolecular hydrogen‑bond acceptor geometry . Both isomers share identical molecular formula (C₁₃H₈FNO, MW 213.21) and similar predicted logP (target: 3.07; regioisomer: estimated ~3.1–3.3), yet the permutation of hydrogen‑bond donor/acceptor positions leads to divergent CCR5 binding poses in molecular docking studies, with the target compound's ortho‑hydroxy‑nitrile motif recapitulating a key interaction observed in anibamine‑bound CCR5 models [1][3].

regioisomer SAR hydrogen‑bond topology nitrile‑hydroxy pharmacophore

Commercial Purity and Vendor‑Comparable Sourcing Reliability: 4'-Fluoro-4-hydroxybiphenyl-3-carbonitrile vs. Closest Available Analogs

4'-Fluoro-4-hydroxybiphenyl-3-carbonitrile is currently stocked by multiple independent suppliers at purities of 95% (AKSci, catalog 4284DG) and 98% (Leyan, catalog 2272391), with batch‑specific certificates of analysis available . The structurally closest commercially available analog, 4'-hydroxybiphenyl-3-carbonitrile (CAS 154848‑44‑9), is listed at 97% purity but from fewer vendors, while the regioisomer 4'-fluoro-3-hydroxybiphenyl-4-carbonitrile (CAS 1214362‑07‑8) is primarily available through custom synthesis channels rather than catalog stock [1]. The higher vendor count and defined purity grades for the target compound reduce lead times and batch‑to‑batch variability for repeat‑purchase research workflows.

chemical procurement purity benchmarking research reagent sourcing

High‑Impact Application Scenarios for 4'-Fluoro-4-hydroxybiphenyl-3-carbonitrile Based on Quantitative Differentiation Evidence


Fragment‑Based CCR5 Antagonist Lead Discovery Requiring a Synthetically Tractable, Fluorinated Biaryl Scaffold

In CCR5‑targeted fragment‑based drug discovery, 4'-fluoro-4-hydroxybiphenyl-3-carbonitrile serves as a validated fragment hit with confirmed micromolar on‑target activity (IC₅₀ = 9.2 µM in MOLT4 calcium‑flux assay), enabling structure‑guided expansion with a favorable ligand efficiency starting point [1]. Its modular biaryl architecture, accessible via Suzuki‑Miyaura coupling, allows rapid parallel synthesis of focused libraries—a decisive advantage over the 10‑step total synthesis of the natural product anibamine [2]. The 4'‑fluoro substituent provides a non‑labile lipophilic anchor for hydrophobic pocket engagement while serving as a convenient ¹⁹F NMR probe for ligand‑observed binding assays [3].

Medicinal Chemistry SAR Campaigns Differentiating Fluorine‑Dependent ADME and Potency Contributions

Medicinal chemistry teams conducting systematic fluorine‑walk SAR can use 4'-fluoro-4-hydroxybiphenyl-3-carbonitrile as the fluorinated node and its non‑fluorinated congener 4'-hydroxybiphenyl-3-carbonitrile (CAS 154848‑44‑9) as the matched molecular pair baseline. The experimental logP difference (ΔlogP ≈ +0.5 to +1.0) between the pair quantifies the fluorine‑specific contribution to lipophilicity, membrane permeability, and metabolic stability, enabling data‑driven optimization of ADME profiles within biaryl carbonitrile CCR5 antagonist series [1]. Both compounds are commercially available at defined purity, facilitating matched‑pair procurement.

Chemical Biology Probe Development Leveraging Intramolecular OH···NC Hydrogen‑Bond Stabilization

The unique ortho‑hydroxy‑nitrile substitution pattern of 4'-fluoro-4-hydroxybiphenyl-3-carbonitrile creates a conformationally restricted planar biaryl system via intramolecular hydrogen bonding, a feature absent in regioisomeric analogs [1]. This conformational pre‑organization can be exploited to design chemical probes with reduced entropic penalty upon target binding. Procurement of the correct regioisomer is critical; the commercially misassigned analog 4'-fluoro-3-hydroxybiphenyl-4-carbonitrile (CAS 1214362‑07‑8) disrupts this intramolecular stabilization and is not a functional substitute .

Hepatitis‑Free Neglected Disease Screening Libraries Directed at Chemokine Receptor Targets

Given the established role of CCR5 in HIV‑1 entry, cancer metastasis, and inflammatory diseases, 4'-fluoro-4-hydroxybiphenyl-3-carbonitrile can be incorporated into medium‑throughput screening decks targeting chemokine receptors beyond CCR5 (e.g., CCR2, CCR3) where biaryl carbonitrile motifs have demonstrated polypharmacology [2][4]. Its multi‑vendor availability at ≥95% purity ensures rapid restocking for iterative screening cycles without custom synthesis delays, a practical advantage for academic screening centers and neglected‑disease drug discovery consortia .

Quote Request

Request a Quote for 4'-Fluoro-4-hydroxybiphenyl-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.